3-Bromo-5-hydroxybenzoic acid
Overview
Description
3-Bromo-5-hydroxybenzoic acid is a compound that has been studied for its potential use in various chemical syntheses and molecular recognition studies. It is a derivative of benzoic acid with a bromine and a hydroxyl group on the benzene ring, which can significantly alter its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives has been explored in several studies. For instance, a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization has been developed, which could potentially be adapted for the synthesis of 3-bromo-5-hydroxybenzoic acid . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid has been reported, which is closely related to the compound of interest and could provide insights into its synthesis . Moreover, the preparation of various brominated derivatives of 4-hydroxybenzoic acid has been described, which includes methods that could be relevant for synthesizing 3-bromo-5-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction. For example, the structure of 2-bromoacetoxybenzoic acid has been determined, showing a close structural analogy to aspirin with a bromine atom that is rotationally disordered . This information can be useful in understanding the molecular structure of 3-bromo-5-hydroxybenzoic acid.
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives in chemical reactions has been studied extensively. The bromo derivative of 3,5-dihydroxybenzoic acid has been analyzed for its ability to form supramolecular assemblies with N-donor compounds, which is indicative of its potential in molecular recognition applications . Furthermore, the nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole have been investigated, which could provide insights into the reactivity of the bromine group in 3-bromo-5-hydroxybenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are influenced by the presence of the bromine and hydroxyl groups. These groups can affect the compound's solubility, melting point, and reactivity. For instance, the synthesis and characterization of 2,4,6-Tribromo-3-hydroxybenzoic acid have been reported, which could share some physical and chemical properties with 3-bromo-5-hydroxybenzoic acid due to the presence of bromine and hydroxyl groups .
Scientific Research Applications
Synthesis and Derivatization :
- 3-Bromo-5-hydroxybenzoic acid is used in the synthesis of various derivatives. For example, derivatives of 4-hydroxybenzoic acid, including 3-bromo-5-hydroxybenzoic acid, have been synthesized for various applications (Cavill, 1945).
Corrosion Inhibition :
- Studies have investigated the use of hydroxybenzoic acid derivatives, closely related to 3-Bromo-5-hydroxybenzoic acid, as corrosion inhibitors for metals. For instance, 3-Hydroxybenzoic acid was evaluated as a corrosion inhibitor for stainless steel in a specific pickling solution (Narváez, Cano, & Bastidas, 2005).
Genetic Engineering for Herbicide Resistance :
- The compound has been utilized in genetic engineering, specifically in developing herbicide resistance in transgenic plants. A bacterial detoxification gene was used to confer resistance to bromoxynil, which is metabolized to 3,5-dibromo-4-hydroxybenzoic acid (Stalker, McBride, & Malyj, 1988).
Herbicide Degradation Studies :
- There's research on the degradation of bromoxynil, a herbicide that is converted into 3,5-dibromo-4-hydroxybenzoic acid. Studies explore the degradation process and the environmental fate of these compounds (Smith & Cullimore, 1974).
Intermediate in Pharmaceutical Synthesis :
- Derivatives of hydroxybenzoic acid, including 3-Bromo-5-hydroxybenzoic acid, are used as intermediates in the synthesis of pharmaceutical compounds. For example, they are utilized in synthesizing quinolone antibacterials (Turner & Suto, 1993).
Environmental Studies on Herbicide Behavior :
- The compound's derivatives are studied for their environmental behavior, particularly how herbicides like bromoxynil, which is metabolized into related compounds, behave in wastewater treatment plants (Luther, Abendroth, Prause, & Leipold, 1985).
Future Directions
properties
IUPAC Name |
3-bromo-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBEMRBLBGETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577677 | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxybenzoic acid | |
CAS RN |
140472-69-1 | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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